![molecular formula C15H25NO4 B2814249 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid CAS No. 2375259-11-1](/img/structure/B2814249.png)
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid
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Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. 5]nonan-8-yl]acetic acid.
Scientific Research Applications
Synthesis Techniques
Spirocyclic Oxetane-Fused Benzimidazole : This compound has been used in the synthesis of spirocyclic oxetanes, leading to the formation of tetracyclic systems like spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (Gurry, McArdle, & Aldabbagh, 2015).
Reductive Cleavage and Transformations : It is involved in the reductive cleavage of the N–O bond in isoxazolidine rings, forming 1,3-amino alcohols which undergo cyclization to yield bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Electrophile Amination of C-H-Acidic Compounds : This compound participates in electrophilic amination reactions with various C-H acids, leading to diverse chemical structures like 1,4-diazaspiro[4.5]decanones (Andreae, Schmitz, Wulf, & Schulz, 1992).
Biologically Active Compound Synthesis
- Gabapentin-based Synthesis : It's used in the synthesis of gabapentin-based compounds like N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides, with potential for biological activity (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Antimicrobial and Antiviral Applications
Synthesis of Spiroheterocyclic Compounds : This compound has been used in synthesizing spiroheterocyclic compounds with potential antimicrobial properties against various pathogens (Suter, Stoykova, Linden, & Heimgartner, 2000).
Anti-Coronavirus Activity : Certain derivatives of this compound have shown inhibitory effects on human coronavirus replication, indicating its potential in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Novel Antibacterial Quinolines : It's involved in the synthesis of novel quinolines with potent antibacterial activity against respiratory pathogens, showing promise in treating respiratory tract infections (Odagiri et al., 2013).
Other Chemical Transformations
- Synthesis of Pyrrole Derivatives : The compound is utilized in the synthesis of diverse pyrrole derivatives, showcasing its versatility in chemical transformations (Belikov et al., 2016).
properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-5-11(9-12(17)18)10-15(16)6-4-7-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJDEWYDQFGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid |
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